molecular formula C17H21NO4 B261950 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE

3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE

Cat. No.: B261950
M. Wt: 303.35 g/mol
InChI Key: OSYHJZZOECHPER-WQRHYEAKSA-N
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Description

3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE is a synthetic organic compound with the molecular formula C17H21NO4 and a molecular weight of 303.35 g/mol. This compound belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of 7-methoxy-4-methylcoumarin as a starting material, which undergoes a series of reactions including alkylation, hydroxyethanimidoylation, and butylation to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques to ensure the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the chromen-2-one core structure.

Scientific Research Applications

3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, dyes, and pigments due to its chromen-2-one core structure.

Mechanism of Action

The mechanism of action of 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-BUTYL-8-(1-HYDROXYIMINOETHYL)-7-METHOXY-4-METHYL-2H-CHROMEN-2-ONE include other chromen-2-one derivatives with varying substituents. Examples include:

  • 7-methoxy-4-methylcoumarin
  • 3-butyl-7-methoxycoumarin
  • 8-hydroxy-7-methoxycoumarin

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

3-butyl-8-[(Z)-N-hydroxy-C-methylcarbonimidoyl]-7-methoxy-4-methylchromen-2-one

InChI

InChI=1S/C17H21NO4/c1-5-6-7-13-10(2)12-8-9-14(21-4)15(11(3)18-20)16(12)22-17(13)19/h8-9,20H,5-7H2,1-4H3/b18-11-

InChI Key

OSYHJZZOECHPER-WQRHYEAKSA-N

SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C

Isomeric SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OC)/C(=N\O)/C)OC1=O)C

Canonical SMILES

CCCCC1=C(C2=C(C(=C(C=C2)OC)C(=NO)C)OC1=O)C

Origin of Product

United States

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